molecular formula C9H4N2O2 B2928692 2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile CAS No. 458568-30-4

2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile

Cat. No.: B2928692
CAS No.: 458568-30-4
M. Wt: 172.143
InChI Key: MVYRNTZGIPPDBF-UHFFFAOYSA-N
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Description

2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile is a chemical compound with the molecular formula C9H4N2O2 . It is a derivative of indole, a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 172.14 . Other specific properties such as boiling point, melting point, and solubility are not provided in the retrieved sources.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactivities

  • Copper-Catalyzed Oxidation : Cu(I)Cl-catalyzed oxidation of indole leads to highly reactive 3-oxo-3H-indole, which can be transformed into 2-dialkylamino 3-oxo 3H-indoles in the presence of dialkylamines. These compounds are valuable synthons in heterocyclic chemistry (Capdevielle & Maumy, 1993).
  • Nucleophilic Reactivities : The coupling kinetics of various indoles with reference benzhydryl cations in acetonitrile and dichloromethane have been investigated, providing insights into the nucleophilic reactivities of indoles, which are pertinent to the study of 2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile (Lakhdar et al., 2006).

Synthesis of Complex Heterocyclic Compounds

  • One-Pot, Three-Component Reactions : A one-pot, three-component condensation reaction of isatin, aminopyrazole, and alkyl cyanoacetate in water yields 2,6'-dioxo-1',5',6',7'-tetrahydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile, demonstrating a method for synthesizing complex heterocycles in water at high temperatures (Rahmati, Kenarkoohi, & Khavasi, 2012).
  • Rh(iii)-Catalyzed Annulation : A novel approach for synthesizing benzo[a]carbazoles or 6-amino benzo[a]carbazoles featuring an unprotected NH unit through Rh(iii)-catalyzed cascade reactions of 2-arylindoles or 2-arylindole-3-carbonitriles with α-diazo carbonyl compounds has been established. This method is notable for its good functional group tolerance, excellent regio-selectivity, and high atom-efficiency (Li, Zhang, Zhang, & Fan, 2017).

Future Directions

The future directions for research on 2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile and similar indole derivatives are promising. Researchers have been focusing on the study of pharmaceutical compounds involving indole derivatives for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Properties

IUPAC Name

2,3-dioxo-1H-indole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N2O2/c10-4-5-1-2-6-7(3-5)11-9(13)8(6)12/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYRNTZGIPPDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458568-30-4
Record name 2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile
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